molecular formula C14H25NO4 B8151078 tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8151078
M. Wt: 271.35 g/mol
InChI Key: VPHBVBJJHSENNA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate is a chemical building block of interest in medicinal and synthetic chemistry. Its structure incorporates a piperidine ring protected by a Boc (tert-butoxycarbonyl) group, a fundamental motif for constructing active pharmaceutical ingredients (APIs). The molecule also features a flexible oxopropoxy side chain, which can serve as a handle for further chemical modification or as a linker in the synthesis of more complex molecular architectures. This compound is particularly valuable in early-stage drug discovery research. The Boc group is widely used to protect amines during multi-step synthetic sequences and can be readily removed under mild acidic conditions. The ketone functionality within the side chain is a versatile synthetic intermediate, allowing for reactions such as nucleophilic addition or reduction to access a variety of derivative structures. Researchers may employ this reagent in the design and synthesis of compound libraries for biological screening, or as a key intermediate in the development of small molecule therapeutics. Its application is strictly for research purposes in laboratory settings. : 2806436-50-8 Molecular Formula : C14H25NO4 Molecular Weight : 271.35

Properties

IUPAC Name

tert-butyl 3-(3-oxopropoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-4-6-12(10-15)11-18-9-5-8-16/h8,12H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHBVBJJHSENNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-oxopropyl bromide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxopropoxy methyl ester moiety can undergo hydrolysis under basic conditions. For example:

  • Saponification : Reaction with aqueous LiOH in tetrahydrofuran (THF) converts the methyl ester to a carboxylic acid, as demonstrated in similar piperidine derivatives .

Reaction TypeConditionsProductYieldSource
Ester HydrolysisLiOH (aq.), THF, 24 h, RTtert-Butyl 3-((3-carboxypropoxy)methyl)piperidine-1-carboxylate~56%

Amidation and Coupling Reactions

The carboxylic acid intermediate can participate in coupling reactions:

  • Amide Formation : Using di(imidazol-1-yl)methanone (CDI) and ammonia yields the corresponding amide .

Reaction TypeReagentsProductYieldSource
AmidationCDI, NH3, THFtert-Butyl 3-((3-carbamoylpropoxy)methyl)piperidine-1-carboxylate~89%

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the piperidine nitrogen for further functionalization:

  • Acidolysis : Trifluoroacetic acid (TFA) or HCl in dichloromethane (DCM) removes the Boc group .

Reaction TypeConditionsProductApplicationSource
Boc Removal4 M HCl in dioxane, RT3-((3-Oxopropoxy)methyl)piperidine hydrochlorideIntermediate for alkylation/acylation

Reduction of the Ketone

The 3-oxo group in the propoxy chain can be reduced to a hydroxyl group:

  • NaBH4 Reduction : Selective reduction of the ketone to a secondary alcohol .

Reaction TypeReagentsProductNotesSource
Ketone ReductionNaBH4, MeOHtert-Butyl 3-((3-hydroxypropoxy)methyl)piperidine-1-carboxylateStereochemistry retained

Comparative Reactivity with Analogs

Structural analogs highlight the influence of substituents on reactivity:

CompoundKey FeatureReaction ExampleOutcomeSource
tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylateα,β-unsaturated esterMichael additionConjugate adducts
tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylateMesylate leaving groupNucleophilic substitutionPiperidine derivatives
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl groupOxidation to aldehydeKetone formation

Scientific Research Applications

Overview

tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate is a compound of significant interest in various scientific fields, particularly in chemistry and biology. This article explores its applications, focusing on its role as a chemical intermediate, its biological activity, and its potential therapeutic uses.

Chemistry

  • Synthesis of Complex Organic Molecules :
    • This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for further modifications through chemical reactions such as oxidation, reduction, and nucleophilic substitution.
  • Chemical Reactions :
    • The compound can undergo:
      • Oxidation : Using reagents like potassium permanganate to form carboxylic acids.
      • Reduction : With hydrogen gas in the presence of palladium on carbon to yield alcohol derivatives.
      • Nucleophilic Substitution : Introducing different alkyl groups at the piperidine nitrogen using alkyl halides.

Biology

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. In vitro studies indicate its ability to reduce amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology .
  • Antioxidant Properties :
    • It exhibits moderate antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta, suggesting a protective role against neuroinflammation and neuronal damage .
  • Cell Viability Enhancement :
    • In studies involving astrocytes treated with amyloid beta, the compound improved cell viability, indicating potential neuroprotective effects against neurodegeneration .

Industrial Applications

  • Production of Fine Chemicals :
    • This compound is utilized in the production of fine chemicals and serves as a building block for synthesizing agrochemicals and other industrial products.
  • Pharmaceutical Development :
    • Its derivatives are explored for therapeutic purposes, particularly in developing drugs targeting neurodegenerative diseases and other conditions involving oxidative stress .

Case Studies

Study FocusFindings
Neuroprotective EffectsThe compound significantly improved cell viability in astrocytes exposed to amyloid beta, indicating potential use in Alzheimer's treatment .
Enzyme InhibitionDemonstrated inhibition of acetylcholinesterase and β-secretase, crucial for Alzheimer's disease pathogenesis .
Antioxidant ActivityReduced oxidative stress markers in cell cultures, suggesting protective effects against neuroinflammation .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The oxopropoxy moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 3-position of the piperidine ring. Key comparisons include:

Functional Group Influence on Reactivity and Properties

  • Ketone vs. Ester Groups: The 3-oxopropoxy methyl group in the target compound contains a ketone, which is more electrophilic than esters (e.g., 3-methoxy-3-oxopropanoyl in ). This increases susceptibility to nucleophilic attacks, such as Grignard additions or hydride reductions .
  • Fluorinated Styryl Groups : Compounds like tert-Butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate exhibit enhanced lipophilicity and metabolic stability due to fluorine atoms, whereas the target compound’s ether-linked ketone may improve solubility in polar solvents .

Analytical Characterization

All compounds were characterized via:

  • 1H-NMR and ESI-MS : Used to confirm substituent regiochemistry and molecular weight .
  • HPLC: For enantiomeric purity assessment in chiral analogs (e.g., (R)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate) .
  • Melting Points : Fluorinated styryl derivatives (e.g., 86–87°C in ) indicate crystalline stability, while the target compound’s liquid state suggests lower intermolecular forces .

Biological Activity

tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a piperidine ring, and an oxopropoxy moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14_{14}H25_{25}NO4_{4}
Molecular Weight271.36 g/mol
CAS Number163210-22-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxopropoxy moiety may facilitate binding to specific enzymes or proteins, influencing their function and activity in biological systems .

Biological Activity and Applications

Research indicates that this compound may exhibit several pharmacological activities:

1. Enzyme Inhibition:
Studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors allows it to bind effectively to active sites, thereby reducing enzyme activity. This property could be leveraged in drug design for conditions requiring enzyme modulation .

2. Neurotransmitter Modulation:
Given its ability to interact with neurotransmitter receptors, there is potential for this compound in treating neurological disorders. The modulation of neurotransmitter systems could lead to therapeutic effects in conditions such as depression or anxiety.

3. Anticancer Activity:
Preliminary studies have suggested that derivatives of piperidine compounds can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Further research into the specific mechanisms by which this compound affects cancer cells is warranted .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Case Study 1:
A study investigating piperidine derivatives found that modifications in the oxopropoxy group significantly affected the inhibitory activity against specific kinases involved in cancer progression. The most potent derivatives showed IC50_{50} values in the low nanomolar range, indicating strong inhibitory effects .

Case Study 2:
In another research effort, compounds structurally similar to tert-butyl derivatives were evaluated for their selectivity towards different receptor subtypes. The findings highlighted the importance of functional group positioning on receptor binding affinity and selectivity .

Toxicological Profile

Safety assessments indicate that while this compound shows promising biological activity, it is essential to evaluate its toxicological profile thoroughly:

Toxicity ParameterResult
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
HepatotoxicityModerate potential hepatotoxicity

These results underscore the need for careful consideration of dosing and administration routes in future therapeutic applications .

Q & A

Basic: What are the established synthetic routes for tert-Butyl 3-((3-oxopropoxy)methyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or coupling reactions. A common approach includes introducing functional groups (e.g., oxopropoxy) to the piperidine core under anhydrous conditions. Optimization may involve adjusting catalysts (e.g., DMAP or triethylamine), temperature (e.g., 0–20°C for sensitive intermediates), and solvent polarity (e.g., dichloromethane for solubility control) . Purification via silica gel chromatography or recrystallization ensures high yields (>80%) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and oxopropoxy linkage .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (for crystalline derivatives) to resolve stereochemistry and bond angles, as seen in structurally similar compounds .
  • IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups .

Basic: What safety precautions are mandated during handling based on GHS classifications?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Handling in fume hoods to avoid inhalation .
  • Storage in airtight containers away from ignition sources (P210) .
    Emergency protocols (e.g., P201/P202) require pre-experiment risk assessments and immediate decontamination upon exposure .

Advanced: How can computational tools like quantum chemical calculations improve synthesis efficiency?

Computational reaction path searches (e.g., DFT calculations) predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates quantum mechanics to identify optimal reaction conditions (solvent, temperature) and prioritize high-yield pathways . Machine learning models can further analyze historical reaction data to recommend reagent combinations or troubleshoot side reactions .

Advanced: How should researchers address contradictions in reported toxicity data?

When toxicity data is absent or conflicting (e.g., acute vs. chronic effects), a tiered approach is recommended:

In silico prediction : Tools like ECOSAR estimate ecotoxicity based on structural analogs .

In vitro assays : Use cell-based models (e.g., HepG2 cells) to assess cytotoxicity and metabolic stability .

In vivo validation : Rodent studies with controlled dosing (oral/IP) to resolve discrepancies in acute toxicity classifications .

Advanced: What methodologies assess the compound’s environmental persistence and bioaccumulation potential?

Despite limited data (e.g., no measured log Kow or BCF), researchers can:

  • Predict log Kow using software like EPI Suite to estimate hydrophobicity and soil mobility .
  • Simulate biodegradation : OECD 301F tests under aerobic conditions quantify mineralization rates .
  • Extrapolate from analogs : Compare with tert-butyl piperidine derivatives to infer bioaccumulation risks .

Advanced: How do structural modifications (e.g., substituent changes) alter biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., nitro) on the piperidine ring enhance receptor binding affinity .
  • Steric effects : Bulky tert-butyl groups improve metabolic stability but may reduce solubility .
  • Oxopropoxy chain length : Shorter chains increase membrane permeability, as seen in related pyrrolidine derivatives .

Advanced: How do storage conditions (e.g., temperature, humidity) impact compound stability?

  • Thermal stability : Store at –20°C to prevent tert-Boc group cleavage, which degrades the compound above 25°C .
  • Moisture control : Use desiccants to avoid hydrolysis of the carbamate linkage .
  • Light sensitivity : Amber vials prevent photooxidation of the oxopropoxy moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.